Z-D-Ser-obzl

Beschreibung

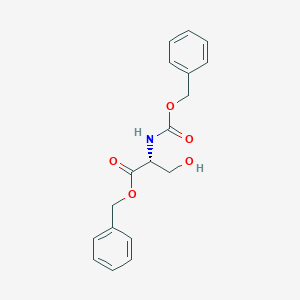

Z-D-Ser-OBzl (benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate) is a protected derivative of D-serine, a non-proteinogenic amino acid. It is widely used in peptide synthesis as a chiral building block, particularly in the preparation of β-lactam antibiotics and enzyme inhibitors. Key properties include:

- CAS Number: 3933-06-5

- Molecular Formula: C₁₈H₁₉NO₅

- Molecular Weight: 329.4 g/mol

- Structural Features: A benzyl (Bzl) ester protecting the carboxyl group and a benzyloxycarbonyl (Z) group protecting the amino group. The D-configuration at the α-carbon distinguishes it from L-serine derivatives .

This compound is valued for its stability under acidic conditions and its compatibility with solid-phase peptide synthesis (SPPS) protocols.

Eigenschaften

IUPAC Name |

benzyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDPGHZHFJLBZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427173 | |

| Record name | Z-D-SER-OBZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53933-06-5 | |

| Record name | Z-D-SER-OBZL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Serine benzyl ester typically involves the protection of the amino group of serine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The general procedure includes dissolving Boc-L-amino acid NCA in toluene, adding benzylamine, and stirring the reaction mixture. The product is then washed with sodium bisulfate and dried over sodium sulfate .

Industrial Production Methods

Industrial production of Z-D-Serine benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Z-D-Serine benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Oxo derivatives of Z-D-Serine benzyl ester.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Z-D-Ser-OBzl is primarily utilized as a building block in the synthesis of peptide analogs. Its structural properties allow it to be incorporated into various peptides, enhancing their biological activity. For instance, it has been employed in the design of analogs for Luteinizing Hormone-Releasing Hormone (LHRH), which is crucial for regulating reproductive hormones. Research has shown that modifications involving this compound can lead to improved water solubility and biological efficacy of these analogs .

Table 1: Synthesis of LHRH Analogues Using this compound

| Analog Name | Composition | Biological Activity |

|---|---|---|

| Analog 1 | [N-Ac-D-3-Qal',D-Phe2,D-3-Pal3,c-PzACAla5,D-PicLys6,ILys8,D-Ala10]-LHRH | 55% AOA at 0.25 ng |

| Analog 2 | [N-Ac-D-2-Nal',D-Phe2,D-3-Pal3,PcLys5,D-(DSer)Lys6,ILys8,D-Ala10]-LHRH | 100% AOA at 0.5 µg |

| Analog 3 | [N-Ac-D-(DSer)Lys6] | ED50 = 26 µg/ml |

Drug Development

The compound has been instrumental in drug discovery processes, particularly in developing therapeutics targeting hormonal pathways. Its derivatives have shown promise in modulating hormone release and have been evaluated for their potential use in treating reproductive disorders. The structure of this compound allows for various modifications that can enhance the pharmacological properties of the resulting compounds .

Biochemical Research

In biochemical studies, this compound serves as a substrate or inhibitor for various enzymes, particularly serine proteases. Its ability to mimic natural substrates makes it a valuable tool for studying enzyme mechanisms and interactions. For example, research has demonstrated its role in mapping the active sites of complement proteins, which are crucial for immune responses .

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: LHRH Analogs

A study synthesized several LHRH analogs incorporating this compound to evaluate their antiovulatory activity (AOA). The results indicated that specific substitutions led to significant increases in potency compared to parent compounds, showcasing the effectiveness of this compound as a building block in peptide synthesis .

Case Study 2: Enzyme Inhibition

Research involving complement serine proteases utilized this compound to explore its inhibitory effects on these enzymes. The findings revealed that specific modifications to the compound could enhance its inhibitory potency, providing insights into potential therapeutic applications for immune modulation .

Wirkmechanismus

The mechanism of action of Z-D-Serine benzyl ester involves its role as a protecting group for amino acids. It prevents unwanted side reactions during peptide synthesis by temporarily masking reactive sites. The benzyl ester group can be selectively removed under mild conditions, allowing for the controlled assembly of peptide chains .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Functional Group Analysis

This compound vs. Z-D-Ser-OH :

- Z-D-Ser-OH lacks a carboxyl-protecting group, making it reactive toward coupling agents. This limits its utility in multi-step syntheses but simplifies final deprotection steps .

- The benzyl ester in this compound enhances lipophilicity, improving solubility in organic solvents like DCM and DMF, which is critical for SPPS .

This compound vs. Z-D-Ser-OMe: The methyl ester in Z-D-Ser-OMe is cleaved under milder basic conditions (e.g., LiOH/MeOH) compared to the benzyl ester in this compound, which requires hydrogenolysis or strong acids (e.g., HBr/AcOH) . Z-D-Ser-OMe is less sterically hindered, enabling faster coupling kinetics in peptide chain elongation .

This compound vs. Z-D-Ser(tBu)-OH :

- The tert-butyl group in Z-D-Ser(tBu)-OH offers superior acid stability, making it suitable for syntheses involving trifluoroacetic acid (TFA) deprotection. In contrast, the benzyl ester in this compound is labile under such conditions .

- Z-D-Ser(tBu)-OH is less prone to racemization during activation, a common issue with benzyl-protected derivatives .

Comparison with Threonine Analogues

This compound can also be contrasted with threonine derivatives like Z-Thr-OBzl (CAS 16597-50-5):

- Steric Effects : The β-methyl group in threonine increases steric hindrance, reducing coupling efficiency compared to serine derivatives .

- Hydrogen Bonding : The additional hydroxyl group in threonine derivatives influences solubility and crystallinity, often requiring modified purification protocols .

Research Findings and Practical Considerations

- Synthetic Utility : this compound is preferred in syntheses requiring orthogonal protection strategies, such as in the preparation of β-lactam antibiotics where selective deprotection is critical .

- Stability : The benzyl ester is stable under neutral and weakly acidic conditions but degrades in strong acids or reducing environments, limiting its use in certain peptide sequences .

- Cost Analysis : At 490元/25g (), this compound is more expensive than Z-D-Ser-OMe (30元/25g), reflecting its specialized applications .

Biologische Aktivität

Z-D-Ser-OBzl (Z-D-Serine benzyl ester) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

1. Synthesis of this compound

This compound is synthesized through the protection of the serine hydroxyl group with a benzyl group while maintaining the Z (benzyloxycarbonyl) protection on the amino group. The synthesis typically involves the following steps:

- Protection of Serine : The hydroxyl group of D-serine is protected using benzyl chloride in the presence of a base.

- Formation of this compound : The resulting compound is then treated with Z-Cl (benzyloxycarbonyl chloride) to introduce the Z protection on the amino group.

This synthetic pathway ensures that this compound retains functional groups necessary for biological activity while being stable under various conditions.

This compound exhibits several biological activities, primarily through modulation of neurotransmitter systems and potential applications in drug design. Its structural characteristics allow it to interact with various receptors and enzymes, particularly those involved in neuropharmacology.

2.2 Pharmacological Properties

Recent studies have highlighted the following pharmacological properties of this compound:

- Antagonistic Activity : It has been shown to act as an antagonist for certain neuropeptide receptors, which can influence pain pathways and stress responses.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antagonistic | Blocks specific neuropeptide receptors | |

| Neuroprotective | Protects neurons from damage | |

| Modulation of Pain | Alters pain perception pathways |

3.1 Neuropharmacological Studies

In a study examining the effects of this compound on pain modulation, researchers found that administration significantly reduced pain responses in animal models. The study utilized both behavioral assays and biochemical analyses to assess its efficacy.

Case Study Findings:

- Model Used : Rat model for chronic pain.

- Dosage : Administered at varying concentrations.

- Results : Significant reduction in pain scores compared to control groups.

3.2 Neurodegeneration Research

Another significant study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta accumulation and improve cognitive function in treated animals.

Key Outcomes:

- Cognitive Assessment : Improved performance in maze tests.

- Biomarker Analysis : Reduced levels of inflammatory markers associated with neurodegeneration.

4. Conclusion

This compound presents promising biological activities that warrant further investigation. Its ability to modulate neurotransmitter systems and provide neuroprotection makes it a candidate for drug development in treating neurological disorders. Ongoing research will likely elucidate its full therapeutic potential and mechanisms of action.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Z-D-Ser-obzl, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Boc-protected serine derivatives undergoing benzylation. Key variables include temperature (optimized at 0–4°C to minimize side reactions), solvent choice (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 serine derivative to benzyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield and purity should be validated using HPLC (C18 column, 220 nm detection) and NMR (e.g., disappearance of starting material peaks at δ 1.4 ppm for Boc groups) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Confirm benzyl protons (δ 7.3–7.4 ppm, multiplet) and serine backbone (α-proton at δ 4.1–4.3 ppm).

- MS : ESI-MS in positive mode should show [M+H]<sup>+</sup> at m/z corresponding to the molecular formula (e.g., C₁₄H₁₉NO₄: calculated m/z 265.13).

- IR : Peaks for amide bonds (~1650 cm⁻¹) and benzyl ethers (~1100 cm⁻¹). Cross-reference with published spectra for known derivatives .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) at 25°C, monitor degradation via HPLC. Acidic conditions (pH < 4) often hydrolyze benzyl ethers.

- Thermal Stability : Store at 4°C, 25°C, and 40°C; assess decomposition kinetics using Arrhenius plots. Degradation products (e.g., free serine) can be identified via LC-MS .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Systematic Review : Compile existing data (e.g., IC₅₀ values from kinase assays) and assess variability sources (e.g., cell lines, assay conditions).

- Controlled Replication : Reproduce conflicting studies with standardized protocols (e.g., fixed ATP concentration in kinase assays).

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding variables (e.g., solvent DMSO concentration) .

Q. What strategies optimize this compound’s solubility for in vivo studies without compromising stability?

- Methodological Answer :

- Co-Solvent Screening : Test biocompatible solvents (e.g., PEG 400, cyclodextrins) at ≤10% v/v.

- Prodrug Design : Modify benzyl groups with hydrophilic moieties (e.g., phosphate esters) cleaved in vivo.

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) and assess release kinetics via dialysis .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Use photoaffinity labeling with a biotinylated this compound analog, followed by streptavidin pull-down and LC-MS/MS identification.

- SPR/BLI : Measure binding kinetics (kon/koff) to recombinant targets (e.g., serine proteases).

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stability post-treatment via Western blot .

Key Methodological Frameworks

- PICO/FINER Criteria : Apply to refine research questions (e.g., defining Population as enzyme targets, Intervention as this compound concentration gradients) .

- Data Contradiction Analysis : Use triangulation (e.g., combining biochemical assays, structural modeling, and omics data) to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.